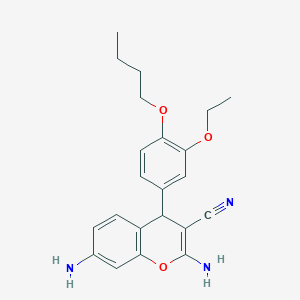
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-diones. It has been widely studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. This compound exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione involves the inhibition of topoisomerase IIα activity. Topoisomerase IIα is an essential enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further research. This compound has been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in vitro and in vivo. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione in lab experiments include its potent antiproliferative activity against various cancer cell lines, its ability to induce apoptosis and inhibit cell cycle progression, and its potential as a candidate for further research in the development of anticancer drugs. The limitations of using this compound in lab experiments include its high cost of synthesis and the need for further research to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione. These include:
1. Further studies on the mechanism of action of this compound, particularly its interaction with topoisomerase IIα and the Akt/mTOR signaling pathway.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. In vivo studies to determine the efficacy and safety of this compound as a potential anticancer drug.
4. Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
5. Investigation of the structure-activity relationship of this compound and the development of analogs with improved pharmacological properties.
Conclusion
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione is a synthetic compound that exhibits potent antiproliferative activity against various cancer cell lines. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Further research is needed to determine the efficacy and safety of this compound in vivo and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The second step involves the reaction of 2,5-dichlorobenzoyl chloride with 5-chloro-2-methoxyaniline to form 5-chloro-2-methoxy-N-(2,5-dichlorobenzoyl)aniline. The third step involves the reaction of 5-chloro-2-methoxy-N-(2,5-dichlorobenzoyl)aniline with 3-chloro-2-methylaniline to form 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in vitro and in vivo.
Propiedades
Nombre del producto |
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)-1H-pyrrole-2,5-dione |
|---|---|
Fórmula molecular |
C18H13Cl3N2O3 |
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-chloro-2-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H13Cl3N2O3/c1-9-11(20)4-3-5-12(9)22-16-15(21)17(24)23(18(16)25)13-8-10(19)6-7-14(13)26-2/h3-8,22H,1-2H3 |
Clave InChI |
KTZHKHXTDBGPLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC)Cl |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[7-fluoro-1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254417.png)
![1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254420.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)





![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)